4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one
Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Biological Applications
Role in Photolabile Protecting Groups
The structural versatility of hydroxyquinolines, including 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, extends to their application in photolabile protecting groups. Fedoryak and Dore (2002) explored the synthesis and photochemistry of a new photolabile protecting group based on brominated hydroxyquinoline. The study emphasized the compound's high quantum efficiency and multiphoton sensitivity, deeming it suitable for in vivo applications. Its enhanced solubility and low fluorescence make it a valuable caging group for biological messengers, showcasing the compound's multifaceted utility in biological systems (Fedoryak & Dore, 2002).
Potential Anticancer Applications
In the realm of cancer research, derivatives of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one have shown promise as novel anticancer agents. Chen et al. (2013) designed and synthesized 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, evaluating their in vitro anticancer activity. The results highlighted potent cytotoxicity against various tumor cell lines and suggested mechanisms involving cell cycle arrest and apoptosis induction. This positions the compound as a compelling lead for further anticancer drug development (Chen et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions, such as new synthetic methods, potential applications, and areas of study.
Please consult a professional chemist or a reliable database for specific information about “4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one”.
properties
IUPAC Name |
4-hydroxy-6,7-dimethoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-6-7(4-10(9)16-2)12-11(14)5-8(6)13/h3-5H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCWYCOKWFRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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